molecular formula C10H8N2O5 B014173 Bis-maleimidomethyl ether CAS No. 15209-14-0

Bis-maleimidomethyl ether

Katalognummer: B014173
CAS-Nummer: 15209-14-0
Molekulargewicht: 236.18 g/mol
InChI-Schlüssel: UTRLJOWPWILGSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-maleimidomethyl ether (CAS 15209-14-0) is a homobifunctional crosslinker with the molecular formula C₁₀H₈N₂O₅ and a molecular weight of 236.18 g/mol . It features two maleimide groups that react selectively with thiol (-SH) groups via Michael addition, forming stable covalent bonds . This compound is a white to pale-yellow solid with a melting point of 129–130°C, a density of 1.552 g/cm³, and low vapor pressure (1.11 × 10⁻⁷ mmHg at 25°C) . It is soluble in acetone, chloroform, and methanol, making it suitable for applications in polymer chemistry and bioconjugation .

Key applications include:

  • Protein crosslinking: Used to dimerize enzymes like human carbonic anhydrase II (HCAII) for structural studies .
  • Antisickling agent: Modifies hemoglobin by targeting β93 cysteine and β97 histidine residues, stabilizing oxygenated hemoglobin and preventing erythrocyte sickling .
  • Polymer networks: Facilitates dynamic crosslinking in materials science due to rapid thiol-maleimide reactivity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bis(N-Maleimidomethyl)ether beinhaltet typischerweise die Reaktion von Maleinsäureanhydrid mit einem geeigneten Amin, um das Maleimid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Formaldehyd und einem sekundären Amin zu Bis(N-Maleimidomethyl)ether umgesetzt. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Bis(N-Maleimidomethyl)ether ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und Abfall zu minimieren, wobei häufig automatisierte Systeme für die präzise Steuerung von Temperatur, Druck und Reaktantenkonzentrationen eingesetzt werden .

Chemische Reaktionsanalyse

Reaktionstypen

Bis(N-Maleimidomethyl)ether durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

    Michael-Addukte: Geformt aus der Addition von Nukleophilen an die Maleimidgruppen.

    Cycloaddukte: Entstehen aus Cycloadditionsreaktionen mit Dienen.

    Maleimidderivate: Erzeugt aus der Spaltung der Etherbindung.

Wissenschaftliche Forschungsanwendungen

Bis(N-Maleimidomethyl)ether hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von Bis(N-Maleimidomethyl)ether beinhaltet die Bildung kovalenter Bindungen mit nukleophilen Gruppen in Zielmolekülen. Die Maleimidgruppen reagieren mit Thiol- oder Amin-Gruppen in Proteinen oder anderen Biomolekülen, was zur Bildung stabiler kovalenter Bindungen führt. Diese Reaktivität wird in verschiedenen Anwendungen wie Proteinvernetzung und -modifikation ausgenutzt .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(N-maleimidomethyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Antisickling Agent

BMME has been studied for its potential as an antisickling reagent in treating sickle cell disease. It interacts with oxyhemoglobin, forming covalent linkages that stabilize hemoglobin and prevent the sickling reaction upon deoxygenation. The interaction specifically modifies cysteine and histidine residues on the beta chain of hemoglobin S, leading to a left-shifted oxyhemoglobin equilibrium curve, which abolishes cooperativity in oxygen binding .

Case Study: Hemoglobin Modification

  • Objective: To determine the efficacy of BMME in preventing sickling.
  • Method: BMME was introduced to red blood cells containing hemoglobin S.
  • Results: The modified hemoglobin remained stable without adversely affecting red cell enzyme activities or membrane integrity.
  • Conclusion: BMME effectively alters hemoglobin structure to mitigate sickling, although further research is needed to elucidate the precise mechanisms involved.

Polymer Science Applications

2.1 Synthesis of Bismaleimide Polymers

BMME serves as a precursor for synthesizing bismaleimide (BMI) polymers, which are known for their thermal stability and mechanical properties. These polymers are synthesized through the reaction of BMME with various diamines, resulting in materials suitable for high-performance applications.

Table 1: Properties of BMI Polymers Synthesized from BMME

Polymer TypeFlexural Modulus (psi)Thermal Stability (°C)Solubility
BMI from EDR-148~500,000Up to 250Water-soluble
BMI from Tetraethylene Glycol Diamine~460,000Up to 230Poorly soluble

2.2 Microelectronics Applications

Recent studies have focused on the use of BMME-based BMI polymers in microelectronics due to their excellent dielectric properties and thermal stability. The incorporation of aliphatic-ether chains enhances flexibility and processability, making them suitable for advanced electronic applications .

Case Study: Microelectronics Development

  • Objective: To develop BMME-based polymers for microelectronic applications.
  • Method: Synthesis and characterization of BMI containing aliphatic-ether chains.
  • Results: The resulting polymers exhibited improved thermal properties and dielectric constants suitable for electronic substrates.
  • Conclusion: BMME-derived polymers show promise for future microelectronic devices due to their enhanced properties.

Summary of Findings

The applications of bis-maleimidomethyl ether span across biochemical and polymer science domains. Its role as an antisickling agent demonstrates significant therapeutic potential, while its utility in synthesizing high-performance polymers positions it as a valuable compound in material science.

Wirkmechanismus

The mechanism of action of Bis(N-maleimidomethyl)ether involves the formation of covalent bonds with nucleophilic groups in target molecules. The maleimide groups react with thiol or amine groups in proteins or other biomolecules, leading to the formation of stable covalent linkages. This reactivity is exploited in various applications, such as protein cross-linking and modification .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Compound CAS Number Functional Groups Primary Reactivity Key Applications
Bis-maleimidomethyl ether 15209-14-0 Maleimide (×2) Thiol-specific (Michael addition) Bioconjugation, antisickling
Bis(2-methoxyethyl) ether 111-96-6 Methoxy (×2) Solvent Industrial solvent
Bis-(chloromethyl) ether 542-88-1 Chloromethyl (×2) Alkylation (non-selective) Chemical intermediate
Bis(2-bromoethyl) ether 5414-19-7 Bromoethyl (×2) Alkylation (non-selective) Lab chemical synthesis
Bis(2-chloroethyl) ether 111-44-4 Chloroethyl (×2) Alkylation (non-selective) Toxic industrial intermediate

Reactivity and Selectivity

  • This compound exhibits thiol-specific reactivity , enabling precise crosslinking in biological systems (e.g., hemoglobin modification) . In contrast, chlorinated or brominated ethers (e.g., bis-(chloromethyl) ether) act as broad alkylating agents , reacting with nucleophiles like DNA bases, which contributes to their toxicity .
  • The Michael addition kinetics of maleimides (second-order rate constant ~10–100 M⁻¹s⁻¹) are faster and more selective than the SN2 mechanisms of halogenated ethers, which lack specificity .

Table 2: Hazard Profiles

Compound Hazard Classifications (GHS) Key Risks
This compound H315, H319, H335 (irritant) Skin/eye irritation, respiratory sensitization
Bis-(chloromethyl) ether H350 (carcinogenic) Carcinogenicity, acute toxicity
Bis(2-bromoethyl) ether H301, H311, H331 (toxic) Acute oral/contact toxicity
Bis(2-chloroethyl) ether H302, H312, H332 (toxic) Organ toxicity, carcinogenicity

This compound poses lower acute toxicity compared to halogenated analogs but requires handling precautions due to irritant properties. Chlorinated/brominated ethers are associated with carcinogenicity and systemic toxicity .

Biologische Aktivität

Bis-maleimidomethyl ether (BMME), a bifunctional maleimide compound, has garnered significant attention in biochemical research due to its unique ability to form covalent bonds with thiol groups in proteins. This property makes it a valuable reagent for various applications, particularly in the modification of hemoglobin and its potential therapeutic use in sickle cell disease. This article explores the biological activity of BMME, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

BMME is characterized by two maleimide functional groups linked by a methylene ether bridge. The compound's structure allows it to react specifically with thiol-containing biomolecules, facilitating the formation of stable covalent linkages. This reactivity is crucial for its applications in bioconjugation and protein modification.

The primary mechanism of action for BMME involves its interaction with sulfhydryl groups in proteins, particularly hemoglobin. When BMME reacts with oxyhemoglobin, it forms covalent bonds that convert maleimide into succinyl derivatives at specific cysteine and histidine residues. This modification alters the hemoglobin's properties, including its oxygen-binding affinity and cooperativity. Notably, the resultant hemoglobin exhibits a left-shifted oxyhemoglobin equilibrium curve, which is associated with increased oxygen affinity and reduced sickling propensity under deoxygenated conditions .

Biological Applications

1. Antisickling Agent

BMME has been extensively studied as an antisickling reagent due to its ability to modify hemoglobin S (Hb S) and prevent sickling under hypoxic conditions. Research indicates that BMME can traverse red cell membranes and inhibit the polymerization of deoxygenated Hb S, thus mitigating the symptoms of sickle cell disease without adversely affecting red cell enzyme activities or membrane integrity .

2. Monoclonal Antibody Production

In addition to its role in hemoglobin modification, BMME has been shown to stimulate monoclonal antibody (mAb) production in cell cultures. It enhances cell-specific glucose uptake rates and increases intracellular adenosine triphosphate (ATP) levels during mAb production processes.

3. Protein Labeling and Modification

BMME is utilized in various biochemical applications for protein labeling and modification. Its ability to form stable conjugates with thiol groups makes it a useful tool for studying protein dynamics and interactions within living systems .

Case Studies

Several studies have highlighted the efficacy of BMME in different biological contexts:

  • Sickle Cell Disease Treatment : A study demonstrated that treatment with BMME significantly reduced the sickling of erythrocytes from individuals with sickle cell disease when exposed to hypoxic conditions. The modified hemoglobin displayed enhanced oxygen affinity and stability compared to untreated controls .
  • Monoclonal Antibody Production : In experimental setups, BMME was found to increase the yield of mAbs by promoting metabolic activity in hybridoma cells, showcasing its potential utility in biopharmaceutical production.

Comparative Analysis

The following table summarizes key characteristics of BMME compared to similar compounds:

CompoundStructure TypeUnique Features
This compound (BMME)BifunctionalEffective antisickling agent; modifies hemoglobin
MaleimideMonofunctionalSingle reactive site for thiol modification
N-Succinimidyl MaleimideMonofunctionalUsed for protein labeling but less stable than BMME
Bis(maleimido)ethaneBifunctionalSimilar reactivity but less effective biologically

Safety Considerations

While BMME is a powerful reagent, it is important to handle it with care due to potential irritant effects on skin, eyes, and respiratory systems. Safety data sheets should be consulted prior to laboratory use.

Q & A

Q. Basic: What are the established methods for synthesizing and characterizing Bis-maleimidomethyl ether?

Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting maleic anhydride derivatives with methyl ether precursors under controlled anhydrous conditions. Characterization requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C NMR spectra to confirm the maleimide and ether linkages. Peaks at δ 6.7–7.0 ppm (vinyl protons) and δ 40–50 ppm (ether carbons) are indicative .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for coordination compounds derived from the ether .

Q. Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer: Structural validation relies on:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify maleimide C=O stretches (~1700 cm1^{-1}) and ether C-O-C stretches (~1100 cm1^{-1}) .
  • Elemental Analysis: Verify purity (>98%) by matching experimental and theoretical C, H, N, and O percentages .
  • Chromatography: Use HPLC with UV detection (λ = 280 nm) to assess purity and detect byproducts .

Q. Advanced: How does this compound interact with biological macromolecules like hemoglobin?

Answer: The compound covalently binds to sulfhydryl (Cys) and imidazolyl (His) residues on hemoglobin’s β-chain. Methodological approaches include:

  • Spectrophotometric Assays: Monitor absorbance shifts at 540 nm (oxyhemoglobin to deoxyhemoglobin) to study equilibrium curve perturbations .
  • Mass Spectrometry: Identify succinyl adducts (e.g., β93 Cys-maleimide) via peptide mapping and tandem MS .
  • Circular Dichroism (CD): Assess conformational changes in hemoglobin’s secondary structure post-modification .

Q. Advanced: How can researchers resolve contradictions in reactivity data for this compound across studies?

Answer: Address discrepancies by:

  • Replicating Experimental Conditions: Standardize pH, temperature, and solvent systems (e.g., DMF vs. THF) to isolate variables .
  • Secondary Source Validation: Cross-reference data with peer-reviewed repositories (e.g., NIST Chemistry WebBook) to verify spectral or kinetic parameters .
  • Error Analysis: Quantify uncertainties in titration endpoints or spectroscopic measurements using standard deviation calculations .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Incompatibility Management: Avoid strong acids/oxidizers (e.g., HNO3_3) to prevent hazardous decomposition (e.g., toxic fumes) .
  • Waste Disposal: Neutralize residues with 10% sodium bicarbonate before disposal in designated organic waste containers .

Q. Advanced: What experimental designs are effective for studying this compound’s catalytic applications?

Answer:

  • Coordination Chemistry Studies: Synthesize metal complexes (e.g., Cu2+^{2+} or Zn2+^{2+}) and evaluate catalytic efficiency in reactions like the Henry reaction. Monitor turnover frequency (TOF) via gas chromatography .
  • Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under varying ligand concentrations .
  • Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict binding affinities and transition states .

Q. Basic: What strategies are recommended for conducting a systematic literature review on this compound?

Answer:

  • Database Selection: Prioritize PubMed, TOXLINE, and SciFinder for toxicological and synthetic data .
  • Search Strings: Use Boolean operators (e.g., "this compound" AND "antisickling") and MeSH terms (e.g., "Hemoglobin S/chemistry") .
  • Two-Step Screening: Filter titles/abstracts first, then perform full-text reviews to exclude irrelevant studies .

Q. Advanced: How should statistical methods be applied in toxicological studies of this compound?

Answer:

  • Dose-Response Modeling: Use probit or logit regression to calculate LD50_{50} values from acute toxicity assays .
  • Confounding Factor Control: Apply ANOVA to isolate effects of variables like solvent choice or exposure duration .
  • Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Advanced: What mechanistic questions remain unresolved about this compound’s antisickling effects?

Answer: Key unknowns include:

  • Cooperativity Loss: Use single-molecule FRET to study how covalent modifications disrupt hemoglobin’s allosteric transitions .
  • Membrane Permeability: Employ fluorescence microscopy with liposome models to quantify transport kinetics .
  • Enzyme Interactions: Perform activity assays (e.g., G6PDH) to rule out off-target effects on red cell enzymes .

Q. Advanced: How can researchers address inconsistencies in toxicological data for this compound?

Answer:

  • Source Evaluation: Prioritize studies with explicit methodologies (e.g., ATSDR toxicological profiles) over anecdotal reports .
  • In Silico Predictions: Use tools like EPA’s TEST to estimate toxicity endpoints when experimental data are lacking .
  • Interlaboratory Comparisons: Participate in round-robin studies to calibrate assay protocols and reduce variability .

Eigenschaften

IUPAC Name

1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRLJOWPWILGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934420
Record name 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15209-14-0
Record name Bis(N-maleimidomethyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015209140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(N-maleimidomethyl)ether
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-maleimidomethylether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(N-MALEIMIDOMETHYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AO12W9Y4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-maleimidomethyl ether
Reactant of Route 2
Bis-maleimidomethyl ether
Reactant of Route 3
Bis-maleimidomethyl ether
Reactant of Route 4
Bis-maleimidomethyl ether
Reactant of Route 5
Bis-maleimidomethyl ether
Reactant of Route 6
Bis-maleimidomethyl ether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.